5-Amino-6-hydroxynicotinonitrile
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Overview
Description
5-Amino-6-hydroxynicotinonitrile is an organic compound with the molecular formula C(_6)H(_5)N(_3)O It is a derivative of nicotinonitrile, characterized by the presence of amino and hydroxyl functional groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydroxynicotinonitrile typically involves multi-step organic reactions. One common method starts with the nitration of nicotinonitrile to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The hydroxyl group can be introduced through selective hydroxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. Catalysts and automated systems are often employed to maintain consistent reaction conditions and product quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-hydroxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Substitution: Halogenating agents like thionyl chloride (SOCl(_2)) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of 5-amino-6-oxonicotinonitrile.
Reduction: Formation of 5-amino-6-hydroxyaminomethylnicotinonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-6-hydroxynicotinonitrile is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring compounds makes it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-Amino-6-hydroxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-hydroxyquinoline: Similar structure but with a quinoline ring.
6-Amino-5-hydroxynicotinic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
5-Amino-6-hydroxyisonicotinonitrile: Similar structure but with an isonicotinonitrile backbone.
Uniqueness
5-Amino-6-hydroxynicotinonitrile is unique due to its specific arrangement of functional groups on the pyridine ring. This configuration provides distinct reactivity and properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C6H5N3O |
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Molecular Weight |
135.12 g/mol |
IUPAC Name |
5-amino-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-2-4-1-5(8)6(10)9-3-4/h1,3H,8H2,(H,9,10) |
InChI Key |
VIDQGBJPNBVXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1C#N)N |
Origin of Product |
United States |
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